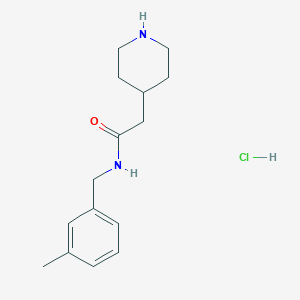

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride

Vue d'ensemble

Description

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride typically involves the reaction of 3-methylbenzylamine with 2-piperidin-4-ylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium

Activité Biologique

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a piperidine derivative characterized by the presence of a 3-methylbenzyl moiety. This structural feature is believed to enhance its pharmacological properties and biological activity. The hydrochloride salt form improves solubility and stability, making it suitable for various biological assays.

Research indicates that this compound acts primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH is linked to anti-inflammatory effects, suggesting that this compound may play a role in managing pain and inflammatory conditions. Additionally, preliminary studies indicate potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could position it as a candidate for neuropharmacological applications.

Anti-inflammatory Properties

The compound's ability to inhibit sEH suggests significant anti-inflammatory potential. In vitro studies have demonstrated that compounds with similar structures exhibit reduced inflammatory markers in cellular models. For instance, one study showed that analogs of this compound effectively decreased prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, indicating a reduction in inflammatory response.

Neuropharmacological Effects

This compound's interaction with serotonin and dopamine receptors opens avenues for research into its effects on mood disorders and neurodegenerative diseases. Preliminary data suggest that the compound may exhibit antidepressant-like effects in animal models, warranting further investigation into its efficacy as a neuroprotective agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives.

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | sEH inhibition, anti-inflammatory |

| N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride | Structure | sEH inhibition, analgesic effects |

| Other Piperidine Derivatives | Various | Varying degrees of receptor modulation |

Case Studies

- Case Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives for their ability to inhibit sEH. Among them, this compound showed the most potent activity with an IC50 value significantly lower than other tested compounds, demonstrating its potential as a therapeutic agent for chronic inflammatory diseases.

- Neuropharmacological Assessment : In an animal model assessing depression-like behaviors, administration of this compound resulted in decreased immobility time in the forced swim test compared to control groups. This suggests an antidepressant effect potentially mediated through serotonergic pathways.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted. Future studies should focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models for both anti-inflammatory and neuropharmacological applications.

- Mechanistic studies : Elucidating the precise molecular pathways affected by this compound.

- Clinical trials : Assessing safety and efficacy in human subjects.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is characterized by its piperidine structure, which is a common motif in many bioactive compounds. The presence of the 3-methylbenzyl group enhances its interaction with biological targets, particularly neurotransmitter receptors.

Pharmacological Applications

-

Serotonergic Modulation

- The compound has been shown to act as an inverse agonist at the 5-HT2A subtype of human serotonin receptors. This activity is crucial for developing treatments for neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders .

- Case Study : In preclinical models, compounds similar to this compound have demonstrated efficacy in reducing psychotic symptoms and improving mood stabilization .

-

NMDA Receptor Antagonism

- Research indicates that derivatives of this compound may exhibit NMDA receptor antagonism, which is beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Case Study : A study involving NMDA receptor antagonists showed improvements in cognitive function in animal models of Alzheimer's disease, suggesting that similar compounds could be explored for therapeutic use .

-

Pain Management

- The modulation of serotonergic pathways can also impact pain perception, making this compound a candidate for analgesic development. It may help alleviate chronic pain by altering serotonin levels in the central nervous system .

- Case Study : Animal studies have indicated that serotonin receptor antagonists can reduce pain responses in models of neuropathic pain .

Potential for Drug Development

The unique structural features of this compound position it as a promising lead compound for drug development:

- Neuropsychiatric Disorders : Given its activity on serotonin receptors, it may be developed into a treatment option for various mental health conditions.

- Cognitive Enhancers : Its NMDA receptor antagonism suggests potential use in enhancing cognitive function or slowing cognitive decline in neurodegenerative diseases.

Propriétés

IUPAC Name |

N-[(3-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-12-3-2-4-14(9-12)11-17-15(18)10-13-5-7-16-8-6-13;/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKTXQGNLREWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.